molecular formula C13H10N4O2S B2641505 N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide CAS No. 1251565-32-8

N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide

Cat. No.: B2641505
CAS No.: 1251565-32-8
M. Wt: 286.31
InChI Key: LXIQHGVGJYCKAZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Biological Activity

N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antioxidative properties.

  • Chemical Name : this compound
  • Molecular Formula : C13H10N4O2S
  • Molecular Weight : 286.309 g/mol
  • CAS Number : 1251565-32-8

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, focusing on its effects on cancer cells and its antimicrobial properties.

Antiproliferative Activity

Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Activity Type
MCF-73.1Antiproliferative
HCT1163.7Antiproliferative
HEK 2935.3Antiproliferative
HCC8276.26Antitumor activity
NCI-H3586.48Antitumor activity

The compound's mechanism appears to involve the induction of oxidative stress in cancer cells without adversely affecting normal cells, suggesting a selective toxicity profile that could be beneficial in therapeutic applications .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated notable antibacterial activity against various bacterial strains. Key findings include:

  • Gram-positive Strains : The compound showed significant activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8 µM.
  • Mechanism of Action : The antibacterial action is believed to be linked to its ability to disrupt bacterial cell wall synthesis and inhibit DNA replication .

Case Studies

Several case studies provide insight into the practical applications of this compound:

  • Case Study on Antiproliferative Effects :
    A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 3.1 µM, showcasing its potential as a therapeutic agent against breast cancer.
  • Case Study on Antimicrobial Efficacy :
    Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus. The results indicated significant inhibition at low concentrations, supporting its potential use in treating bacterial infections.

Research Findings

Research has consistently shown that modifications to the benzothiazole and pyridazine moieties can enhance biological activity. For instance, compounds with additional methoxy or hydroxy groups exhibited improved antioxidant properties and increased antiproliferative effects .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Antioxidant Mechanisms : It has been shown to reduce oxidative stress markers in vitro.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-methoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-19-11-7-6-9(16-17-11)12(18)15-13-14-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIQHGVGJYCKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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